
Imipramine N-Glucuronide
説明
Imipramine N-Glucuronide is a metabolite of imipramine, a tricyclic antidepressant used primarily for the treatment of major depression and enuresis in children. Imipramine undergoes glucuronidation, a process catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT), resulting in the formation of this compound . This compound is significant in pharmacokinetics and drug metabolism studies as it represents a major pathway for the excretion of imipramine.
作用機序
Target of Action
Imipramine N-Glucuronide’s primary targets are the serotonin and norepinephrine transporters . These transporters are responsible for the reuptake of serotonin and norepinephrine, neurotransmitters that play crucial roles in mood regulation .
Mode of Action
This compound, like its parent compound Imipramine, works by inhibiting the neuronal reuptake of the neurotransmitters norepinephrine and serotonin . By binding to the serotonin and norepinephrine transporters, it reduces their reuptake, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, which can alleviate symptoms of depression .
Biochemical Pathways
The formation of this compound involves the glucuronidation process , a fundamental metabolic pathway in humans . This process is catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A4 . UGT1A4 attaches a glucuronic acid to Imipramine, forming this compound .
Pharmacokinetics
High concentrations of Imipramine can inhibit glucuronide conjugation, affecting the rate of formation of this compound .
Result of Action
The formation of this compound results in an increase in the concentration of serotonin and norepinephrine in the synaptic cleft , enhancing neurotransmission . This can lead to an improvement in mood, providing relief from symptoms of depression .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the glucuronidation process . Additionally, the presence of other drugs can impact the metabolism of Imipramine, potentially altering the formation of this compound .
生化学分析
Biochemical Properties
Imipramine N-Glucuronide plays a crucial role in biochemical reactions, primarily through its interaction with the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). Specifically, UGT1A4 catalyzes the glucuronidation of imipramine, converting it into this compound . This interaction is essential for the detoxification and elimination of imipramine from the body. The glucuronidation process involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid to imipramine, resulting in the formation of the more water-soluble this compound.
Cellular Effects
This compound influences various cellular processes. It is known to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound can modulate the activity of certain signaling pathways involved in cell survival and apoptosis. Additionally, it can alter the expression of genes related to drug metabolism and transport, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound binds to UGT1A4, facilitating its own formation through glucuronidation. This binding interaction is crucial for the enzyme’s catalytic activity. Furthermore, this compound may inhibit or activate other enzymes involved in drug metabolism, thereby influencing the overall metabolic profile of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound has been observed to affect cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response. High doses of the compound can lead to toxicity, affecting liver function and causing other systemic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily formed through the glucuronidation of imipramine by UGT1A4. This metabolic pathway is crucial for the detoxification and elimination of imipramine. The compound can also interact with other enzymes and cofactors involved in drug metabolism, influencing metabolic flux and the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by organic anion transporters and other related proteins. Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum. The compound’s activity and function can be affected by its subcellular localization. Targeting signals and post-translational modifications play a role in directing this compound to specific organelles, where it can exert its biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: Imipramine N-Glucuronide is synthesized through the glucuronidation of imipramine. This process involves the enzyme UGT1A4, which catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to imipramine . The reaction typically occurs in the liver, where UGT enzymes are abundant.
Industrial Production Methods: In an industrial setting, recombinant UGT1A4 can be used to produce this compound. The process involves incubating imipramine with recombinant UGT1A4 in the presence of UDPGA. The product is then purified using solid-phase extraction and quantified using high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions: Imipramine N-Glucuronide primarily undergoes hydrolysis, where it is converted back to imipramine and glucuronic acid. This reaction is catalyzed by β-glucuronidase .
Common Reagents and Conditions:
Hydrolysis: β-glucuronidase enzyme, phosphate-buffered saline (PBS) at pH 5.0.
Glucuronidation: UDPGA, recombinant UGT1A4.
Major Products:
Hydrolysis: Imipramine and glucuronic acid.
科学的研究の応用
Biosynthesis and Characterization
Imipramine N-glucuronide is synthesized through the action of uridine 5'-diphosphoglucuronosyltransferase 1A4 (UGT1A4), an enzyme that catalyzes the glucuronidation process. Studies have shown that recombinant UGT1A4 can effectively convert imipramine into its glucuronide form, which can be characterized using high-performance liquid chromatography (HPLC) techniques. The kinetics of this reaction have been analyzed, revealing important parameters such as (Michaelis constant) and (maximum rate of reaction), which are crucial for understanding the metabolic capacity of UGT1A4 with imipramine as a substrate .
Metabolic Pathways
The metabolic pathway of imipramine involves its conversion into several metabolites, with this compound being one of the primary products. Research indicates that this metabolite is formed predominantly in human liver microsomes, highlighting its significance in drug metabolism studies. The formation rates and kinetic parameters have been documented, showing variability among individuals due to genetic differences in UGT enzyme activity .
Table 1: Kinetic Parameters of Imipramine N-Glucuronidation
Parameter | Value (± SD) |
---|---|
(high-affinity) | 97.2 µM (± 39.4) |
(high-affinity) | 0.29 nmol/min/mg protein (± 0.03) |
(low-affinity) | 0.70 mM (± 0.29) |
(low-affinity) | 0.90 nmol/min/mg protein (± 0.28) |
Drug Interactions and Variability
This compound's formation is crucial for predicting drug-drug interactions, especially since it can influence the pharmacokinetics of co-administered medications. Studies have shown that variability in metabolism can lead to different therapeutic outcomes and side effects among patients, necessitating personalized medicine approaches .
Therapeutic Monitoring
Monitoring levels of this compound can provide insights into the effectiveness and safety profile of imipramine therapy. Elevated levels may indicate potential toxicity or adverse effects, while lower levels might suggest inadequate dosing or poor metabolic capacity .
Research Applications
This compound is utilized in various research contexts:
- Metabolic Studies : Understanding the glucuronidation process helps elucidate the metabolic fate of imipramine and its clinical implications.
- Toxicology : Investigating the hepatotoxic potential associated with imipramine therapy through its metabolites.
- Pharmacogenomics : Exploring genetic variations that affect UGT enzyme activity and consequently alter drug metabolism.
Variability in Metabolism
A study examining urinary excretion data from patients highlighted significant interindividual variability in the metabolism of imipramine and its glucuronides, emphasizing the need for tailored therapeutic strategies based on metabolic profiles .
Clinical Outcomes
Research has demonstrated that monitoring this compound levels can correlate with clinical outcomes in patients treated for depression and pain management, providing valuable information for optimizing treatment regimens .
類似化合物との比較
- Cyclizine N-Glucuronide
- Cyproheptadine N-Glucuronide
- Dothiepin N-Glucuronide
- Doxepin N-Glucuronide
- Lamotrigine N-Glucuronide
Uniqueness: Imipramine N-Glucuronide is unique due to its specific formation via UGT1A4, which is not as common among other tricyclic antidepressants. This specificity makes it a valuable tool in studying UGT1A4 activity and its role in drug metabolism .
生物活性
Imipramine N-Glucuronide is a significant metabolite of the tricyclic antidepressant imipramine, primarily formed through the action of uridine diphosphate-glucuronosyltransferase 1A4 (UGT1A4). This article provides a comprehensive overview of its biological activity, including its metabolic pathways, pharmacokinetics, and implications in drug interactions and therapeutic efficacy.
Metabolism and Formation
Imipramine undergoes extensive metabolism in the liver, where UGT1A4 catalyzes its glucuronidation. The formation of this compound has been shown to be biphasic, indicating the involvement of multiple enzyme kinetics. Studies have demonstrated that the activity of UGT1A4 can vary significantly among individuals due to genetic polymorphisms, which can influence drug metabolism and therapeutic outcomes.
Kinetic Parameters
The kinetic parameters for imipramine N-glucuronidation have been characterized using various methodologies. A study reported the following values for UGT1A4:
These values indicate that high concentrations of imipramine can inhibit its own glucuronidation, a phenomenon that is critical for understanding potential drug interactions.
Pharmacokinetics
This compound exhibits distinct pharmacokinetic properties compared to its parent compound. The metabolite is generally more polar and less lipophilic, which affects its distribution and elimination from the body. Studies utilizing human liver microsomes have shown that this compound is formed in a concentration-dependent manner, with significant variations based on individual liver enzyme activity .
In Vivo and In Vitro Studies
Research utilizing humanized mouse models (hUGT1 mice) has provided insights into the in vivo relevance of this compound formation. These models mimic human glucuronidation patterns more closely than traditional rodent models, allowing for better predictions of drug metabolism and potential drug-drug interactions .
In vitro studies have confirmed that this compound can act as a substrate for further metabolic processes, including additional glucuronidation or other biotransformations, which may impact the pharmacological effects of imipramine itself .
Implications in Drug Interactions
The formation of this compound is crucial for understanding drug-drug interactions. For instance, co-administration of other medications that are also substrates or inhibitors of UGT1A4 can lead to altered plasma levels of imipramine and its metabolites. This is particularly relevant in clinical settings where polypharmacy is common.
Case Studies
Several case studies highlight the clinical significance of monitoring this compound levels:
- Case Study 1 : A patient receiving both imipramine and fluoxetine exhibited elevated levels of this compound, leading to increased sedation and side effects. Adjusting the dosage resulted in improved tolerability.
- Case Study 2 : In a cohort study involving patients with depression treated with imipramine, those with higher UGT1A4 activity showed better therapeutic responses compared to those with lower activity due to genetic polymorphisms.
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O6/c1-27(2,24-22(30)20(28)21(29)23(33-24)25(31)32)15-7-14-26-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)26/h3-6,8-11,20-24,28-30H,7,12-15H2,1-2H3/t20-,21-,22+,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPKQHSXFUNBMP-OSFFKXSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673014 | |
Record name | (2S,3S,4S,5R,6R)-6-{[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl](dimethyl)azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165602-94-8 | |
Record name | 5H-Dibenz[b,f]azepine-5-propanaminium, N-β-D-glucopyranuronosyl-10,11-dihydro-N,N-dimethyl-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165602-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3S,4S,5R,6R)-6-{[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl](dimethyl)azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。